molecular formula C7H7BrClN3 B11864414 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No.: B11864414
M. Wt: 248.51 g/mol
InChI Key: CWKQKZVUYNYMOM-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure, which includes a bromine atom attached to an imidazo[1,2-a]pyridine ring system. The presence of the bromine atom and the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for the development of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with the bromine atom at a different position.

    2-Aminoimidazo[1,2-a]pyridine: Lacks the bromine atom but retains the imidazo[1,2-a]pyridine core.

    5-Chloroimidazo[1,2-a]pyridin-2-amine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and advanced materials .

Biological Activity

5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

  • Antiparasitic Activity : The compound has shown effectiveness against Leishmania donovani and Trypanosoma cruzi, as evidenced by in vitro assays that confirmed its ability to inhibit intracellular infections in host cells such as U2OS and THP1 .
  • Antitumor Properties : Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. The structure of 5-bromo derivatives has been associated with enhanced cytotoxicity against certain tumor types .
  • Kinase Inhibition : The compound is reported to inhibit several kinases, including BCL-ABL and VEGF receptor kinases, which are crucial in cancer and other diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the imidazopyridine core can significantly influence its potency and selectivity. For instance:

ModificationEffect on Activity
Removal of bromineDecreased antiparasitic activity
Addition of alkyl groupsEnhanced cytotoxicity against cancer cells
Alteration of substituents on the pyridine ringVariability in kinase inhibition

Research indicates that specific substitutions can either enhance or diminish the compound's efficacy against targeted biological pathways .

Antiparasitic Efficacy

In a collaborative virtual screening study, this compound was identified as a hit compound with significant antiparasitic activity. The compound demonstrated a high selectivity index relative to background cell lines, indicating its potential as a lead candidate for further development against visceral leishmaniasis and Chagas disease .

Antitumor Activity

A study evaluating the cytotoxic effects of various imidazopyridine derivatives found that this compound exhibited an IC50 value below 150 μM in HeLa cells, indicating potent antitumor activity. The mechanism was suggested to involve the inhibition of geranylgeranylation pathways critical for cancer cell viability .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : Compounds with similar structures have shown significant inhibition of tumor growth in preclinical models.
  • Selectivity for Kinases : The compound selectively inhibits multiple kinases involved in tumor proliferation and angiogenesis, which may lead to reduced side effects compared to non-selective agents.
  • Potential for Drug Development : Given its diverse biological activities and favorable SAR profile, this compound is being explored as a candidate for drug development targeting various diseases.

Properties

Molecular Formula

C7H7BrClN3

Molecular Weight

248.51 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-7-10-6(9)4-11(5)7;/h1-4H,9H2;1H

InChI Key

CWKQKZVUYNYMOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)N.Cl

Origin of Product

United States

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